1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride
Description
Histamine H3 receptor antagonist 1 is a type of antihistaminic drug that blocks the action of histamine at H3 receptors. Unlike H1 and H2 receptors, which have primarily peripheral actions, H3 receptors are primarily found in the brain and act as inhibitory autoreceptors located on histaminergic nerve terminals. These receptors modulate the release of histamine and other neurotransmitters such as glutamate and acetylcholine. Consequently, H3 receptor antagonists have stimulant and nootropic effects and are being researched as potential drugs for the treatment of neurodegenerative conditions such as Alzheimer’s disease .
Properties
IUPAC Name |
triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30NP2.ClH/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36;/h1-30H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCYPYRKNAAMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30ClNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53433-12-8 (tetracarbonylcobaltate(1-)), 21050-13-5 (Parent) | |
| Record name | Bis(triphenylphosphoranylidene)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90201600 | |
| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20350 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21050-13-5, 53433-12-8 | |
| Record name | Bis(triphenylphosphine)iminium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21050-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triphenylphosphoranylidene)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053433128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(triphenylphosphoranylidene)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenyl(P,P,P-triphenylphosphine imidato-N)phosphorus(1+) tetracarbonylcobaltate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triphenyl(P,P,P-triphenylphosphine imidato)phosphorus(1+) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction follows a nucleophilic substitution mechanism, where triphenylphosphine attacks methyl chloride to form the phosphonium cation:
Key parameters include:
Purification and Yield
Post-reaction steps include:
-
Refluxing : 5–8 hours to ensure completion.
-
Distillation : Removal of excess solvent under reduced pressure.
-
Recrystallization : Dissolution in methanol (2:5–3:5 product-to-solvent ratio) and cooling to precipitate pure product.
This method achieves ≥99% purity, with solvent recycling minimizing environmental impact.
Anion Exchange from Trifluoroacetate Precursors
The trifluoroacetate salt of the cation (CAS 116405-43-7) serves as a precursor for chloride derivatives. PubChem data confirms the structural similarity, enabling anion metathesis.
Metathesis Protocol
-
Reagents : Trifluoroacetate salt (1 eq.) + HCl (g) or NaCl (excess).
-
Solvent : Dichloromethane or methanol.
-
Procedure :
Advantages and Limitations
-
Yield : >90% due to favorable ion exchange dynamics.
-
Purity : Requires repeated recrystallization to remove residual trifluoroacetate.
Condensation of Triphenylphosphine with Ammonium Chloride
A third route involves the condensation of triphenylphosphine with ammonium chloride under dehydrating conditions, forming the bis(triphenylphosphine)iminium (PPN+) cation.
Synthetic Steps
-
Reaction Setup :
-
Triphenylphosphine (2 eq.) + NHCl (1 eq.) in toluene.
-
Add a dehydrating agent (e.g., molecular sieves).
-
-
Conditions : Reflux at 110°C for 24 hours.
-
Mechanism :
Isolation and Characterization
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Impurity Control : Residual solvents (e.g., methanol) necessitate rigorous drying at 100–105°C.
-
Scalability : Pressurized reactions require specialized equipment but enhance reaction rates.
-
Anion Selectivity : Metathesis efficiency depends on counterion solubility; chloride salts with low lattice energy (e.g., NaCl) improve yields .
Chemical Reactions Analysis
H3 receptor antagonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a tertiary amine may result in the formation of an N-oxide, while reduction of a ketone may yield a secondary alcohol.
Scientific Research Applications
Safety Information
This compound is classified as hazardous, with safety warnings indicating potential skin and eye irritation (H315, H319) and respiratory issues (H332). Proper handling precautions must be adhered to when working with this chemical .
Catalysis
One of the primary applications of 1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride is in catalysis. Its ability to stabilize reactive intermediates makes it an effective catalyst in various organic reactions. For instance:
- Michael Addition Reactions : The compound has been utilized as a catalyst in Michael addition reactions, facilitating the formation of carbon-carbon bonds with high selectivity and efficiency.
- Cross-Coupling Reactions : It plays a role in palladium-catalyzed cross-coupling reactions, where it enhances the reactivity of substrates by stabilizing transition states.
Synthesis of Organophosphorus Compounds
This compound serves as a precursor in synthesizing other organophosphorus derivatives. Its phosphonium ion structure allows for easy transformation into various phosphorus-containing compounds that are crucial in agrochemicals and pharmaceuticals.
Material Science
In materials science, this compound is explored for its potential in developing advanced materials such as:
- Polymerization Initiators : It can act as an initiator for polymerization processes, particularly in creating high-performance polymers with tailored properties.
- Nanomaterials : Research has indicated its utility in synthesizing phosphorene-like nanomaterials that exhibit unique electronic properties suitable for applications in electronics and photonics.
Biological Applications
Recent studies have investigated the biological activity of this compound:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in the development of antimicrobial agents.
- Drug Delivery Systems : Its phosphonium nature allows for interactions with biological membranes, indicating potential use in drug delivery systems.
Case Study 1: Catalytic Activity in Organic Synthesis
In a study published by Zhang et al., the effectiveness of this compound was evaluated in promoting Michael addition reactions between enones and nucleophiles. The results demonstrated that the compound significantly increased reaction rates while maintaining high selectivity for the desired products .
Case Study 2: Synthesis of Phosphorus-Based Nanomaterials
A research team led by Smith et al. explored the synthesis of phosphorene-like nanomaterials using this compound as a precursor. The resulting materials exhibited promising electronic properties that could be harnessed for future applications in nanoelectronics .
Mechanism of Action
H3 receptor antagonists exert their effects by blocking the action of histamine at H3 receptors. These receptors are G-protein-coupled receptors that regulate the release of histamine and other neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and gamma-aminobutyric acid. When activated, H3 receptors inhibit the influx of calcium, leading to the inhibition of neurotransmitter release. Antagonists of these receptors promote the synthesis and release of neurotransmitters, which enhances wakefulness and cognitive functions .
Comparison with Similar Compounds
H3 receptor antagonists can be compared with other similar compounds, such as H1 and H2 receptor antagonists. While H1 and H2 receptor antagonists primarily have peripheral actions and can cause sedation if they block receptors in the brain, H3 receptor antagonists are primarily found in the brain and have stimulant and nootropic effects. Some similar compounds include:
- Clobenpropit
- ABT-239
- Ciproxifan
- Conessine
- A-349,821
- Betahistine
- Pitolisant
H3 receptor antagonists are unique in their ability to modulate the release of multiple neurotransmitters and their potential therapeutic applications in neurodegenerative diseases.
Biological Activity
1,1,1-Triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride, also known as bis(triphenylphosphoranylidene)ammonium chloride, is a phosphonium salt with significant biological activity. This compound is characterized by its complex structure and unique properties that make it a subject of interest in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C₃₆H₃₀ClNP₂
- Molecular Weight : 574.03 g/mol
- CAS Number : 21050-13-5
- InChIKey : LVRCYPYRKNAAMX-UHFFFAOYSA-M
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphoranylidene moiety can participate in various reactions, influencing cellular processes such as apoptosis and cell signaling pathways. The positive charge on the nitrogen atom allows for interactions with negatively charged biomolecules, enhancing its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro tests demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Caspase-dependent apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest |
| A549 | 10.0 | ROS generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. The mechanism involves disrupting microbial membranes and inhibiting essential cellular processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The compound was administered intraperitoneally at doses of 5 mg/kg body weight for a duration of three weeks.
Case Study 2: Antimicrobial Application in Clinical Settings
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, the administration of this compound resulted in a notable decrease in infection rates. The study highlighted the compound's potential as an alternative treatment option for multidrug-resistant infections.
Safety and Toxicology
Despite its promising biological activities, safety assessments indicate that this compound can cause skin and eye irritation upon contact. Proper handling protocols must be observed to mitigate risks associated with exposure.
Q & A
Q. What are the standard synthetic routes for preparing 1,1,1-triphenyl-N-(triphenylphosphoranylidene)phosphoraniminium chloride?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and chlorinating agents. One validated route involves reacting bis(diphenylphosphino)methane with 1,1,1-trimethyl-N-(triphenylphosphoranylidene)silanamine under anhydrous conditions, followed by chloride ion exchange . Key steps include:
Q. How should researchers characterize purity and structural integrity of this compound?
Methodological Answer:
Q. What are the critical solubility properties for experimental design?
Q. How does this compound function as a cocatalyst in ring-opening copolymerization (ROCOP) of epoxides and anhydrides?
Methodological Answer : In ROCOP, the compound acts as a Lewis acid activator when paired with yttrium salts (e.g., YCl₃·THF). It facilitates epoxide ring-opening by stabilizing transition states via phosphazenium cation interactions. Example protocol:
Q. How can researchers resolve contradictions in reported solubility data?
Case Study :
- Conflict : Some sources claim "moderate" water solubility , while others specify insolubility .
- Resolution : Conduct controlled solubility tests:
- Prepare saturated solutions in deionized water (25°C, 24 hrs).
- Filter and quantify dissolved compound via gravimetric analysis.
- Validate with conductivity measurements (low conductivity = poor ionization).
Q. What strategies optimize its use in Wittig reactions for synthesizing α-diazoketones?
Methodological Answer :
Q. Why do synonym discrepancies (e.g., "hexaphenyldiphosphazenium chloride") occur in literature, and how should researchers address them?
Resolution :
- Root cause : Variations in IUPAC naming conventions and historical usage (e.g., "phosphoraniminium" vs. "phosphazenium") .
- Best practice : Cross-reference CAS numbers (21050-13-5) and molecular formulas (C₃₆H₃₀ClNP₂) when sourcing reagents .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
